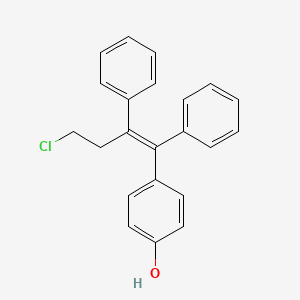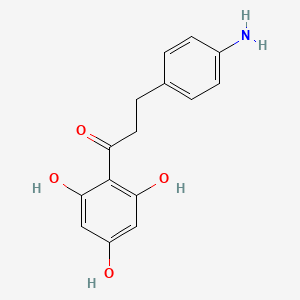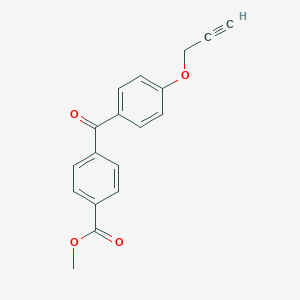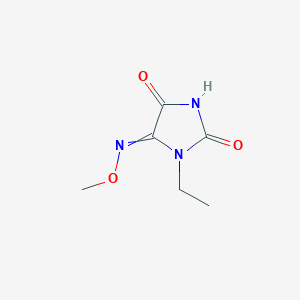
Cortisone Sodium Succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortisone Sodium Succinate, also known as Hydrocortisone Sodium Succinate, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to treat various conditions such as severe allergic reactions, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases .
Molecular Structure Analysis
The molecular formula of Cortisone Sodium Succinate is C25H31NaO8 . Its molecular weight is 482.5 g/mol . The compound has a complex structure with several functional groups, including a corticosteroid ester .Chemical Reactions Analysis
The chemical reactions involving Cortisone Sodium Succinate are complex and often involve other compounds. For example, one study discusses an irreversible consecutive first-order reaction using Hydrocortisone Sodium Succinate as a model .Physical And Chemical Properties Analysis
Cortisone Sodium Succinate has a molecular weight of 482.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 . Its exact mass is 482.19166222 g/mol .Applications De Recherche Scientifique
Application in Surgical Endoscopy
Specific Scientific Field
This application falls under the field of Surgical Endoscopy .
Summary of the Application
Cortisone Sodium Succinate, in the form of an oral hydrocortisone sodium succinate and aluminum phosphate gel (OHA), has been used to prevent esophageal stricture after extensive endoscopic submucosal dissection (ESD) in patients with early esophageal cancer .
Methods of Application
Patients undergoing more than 3/4 circumferential ESD were randomized to either the endoscopic loco-regional triamcinolone acetonide injection (ETI) plus oral prednisone group or the OHA group .
Results or Outcomes
The incidence of esophageal stricture in the OHA group was significantly less than that of the control group . Two sessions of endoscopic balloon dilations (EBDs) were necessary to release all strictures in the OHA group . OHA was found to be an independent protective factor for stricture .
Application in Treating Various Conditions
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
Hydrocortisone is used to treat immune, inflammatory, and neoplastic conditions . It is also used in otic solutions for infections of the external auditory canal caused by susceptible organisms and with inflammation .
Methods of Application
Hydrocortisone is administered in various forms depending on the condition being treated. For example, it can be administered orally for adrenocortical insufficiency, topically for corticosteroid responsive dermatoses with infections, and as an enema for ulcerative colitis .
Results or Outcomes
Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive . High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels .
Application in COVID-19 Treatment
Specific Scientific Field
This application falls under the field of Infectious Diseases .
Summary of the Application
Corticosteroid therapy, including Hydrocortisone, has been empirically used for clinical treatment in the early stage of the COVID-19 outbreak . The aim of this treatment is to evaluate the efficacy and safety of corticosteroid therapy in patients with COVID-19 .
Methods of Application
The intervention in the eligible studies was corticosteroid therapy, including methylprednisolone sodium succinate . The pooled data were meta-analyzed using a random effects model, and the quality of evidence was rated using the GRADE approach .
Results or Outcomes
Compared with the control treatments, corticosteroid therapy was associated with clinical recovery and a significantly shortened length of ICU hospitalization . However, it did not affect the mortality, utilization of mechanical ventilation, duration of symptoms, or virus clearance time in COVID-19 patients . Treatment with corticosteroids in patients with COVID-19 may cause mild adverse outcomes .
Application in Addison’s Disease Treatment
Specific Scientific Field
This application falls under the field of Endocrinology .
Summary of the Application
Continuous subcutaneous hydrocortisone infusion (CSHI) has been used to treat Addison’s disease . The aim of this study was to determine the effect of CSHI on subjective health status (SHS) in Addison’s disease .
Methods of Application
Hydrocortisone sodium succinate was diluted in sterile water for injection to a concentration of 50 mg/ml . The infusions were delivered by a MiniMed insulin pump .
Results or Outcomes
Biochemical measurements indicate similar cortisol exposure during each treatment period, although a more circadian pattern was evident during CSHI . However, CSHI does not improve SHS in Addison’s disease with good baseline SHS .
Application in Dentistry
Specific Scientific Field
This application falls under the field of Dentistry .
Summary of the Application
Corticosteroids, including Hydrocortisone, are listed in the Dental Practitioners’ Formulary . They are frequently used in various specialties in dentistry, such as oral medicine, oral and maxillofacial surgery, and endodontics .
Methods of Application
The methods of application vary depending on the specific dental specialty and the condition being treated .
Results or Outcomes
The outcomes of corticosteroid use in dentistry are generally positive, with these drugs effectively reducing inflammation and managing various conditions .
Safety And Hazards
Propriétés
Numéro CAS |
7415-42-1 |
|---|---|
Nom du produit |
Cortisone Sodium Succinate |
Formule moléculaire |
C₂₅H₃₁NaO₈ |
Poids moléculaire |
482.5 |
Synonymes |
21-(Hydrogen Succinate) Cortisone Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






